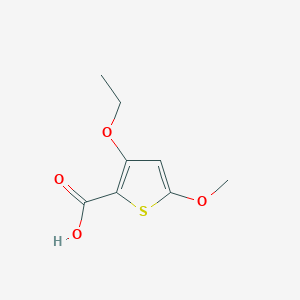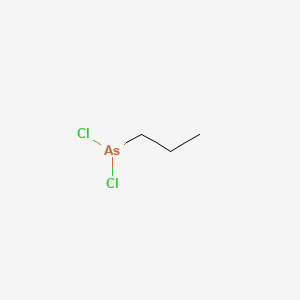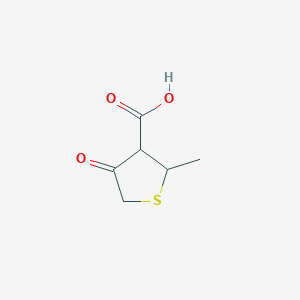
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is a chemical compound with the molecular formula C21H28N2O2·HCl and a molecular weight of 376.97 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride typically involves the reaction of diphenylacetic acid with 2-hydroxy-3-diethylaminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDAC HCl): A water-soluble reagent used in chemical and biochemical research.
Diphenhydramine: An antihistamine used for treating allergies.
Uniqueness
N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
87415-93-8 |
|---|---|
Molekularformel |
C21H29ClN2O2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
[3-[(2,2-diphenylacetyl)amino]-2-hydroxypropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-3-23(4-2)16-19(24)15-22-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19-20,24H,3-4,15-16H2,1-2H3,(H,22,25);1H |
InChI-Schlüssel |
NLZBJSRGVKZCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)





![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)


![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)

![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
